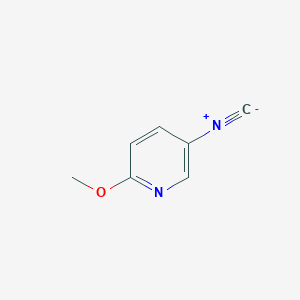
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline and a thiophene ring. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and thiophenes are aromatic compounds that contain a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the quinoline and thiophene rings. The presence of the carboxylic acid group would introduce polarity to the molecule .Chemical Reactions Analysis
Thiophenes can undergo electrophilic substitution reactions, and quinolines can undergo a variety of reactions including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .作用機序
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is an organic compound that can interact with other molecules. When it interacts with a particular molecule, it can cause a reaction. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the formation of an intermediate complex between this compound and the molecule it is interacting with. This complex then undergoes a series of chemical reactions, leading to the formation of new products.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory experiments, it has been found to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as tyrosinase and phospholipase A2. In addition, it has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable molecule, making it suitable for use in a variety of experiments. However, it is important to note that this compound can be toxic in high doses, and should be handled with care.
将来の方向性
There are many potential future directions for research involving 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid. One potential area of research is to investigate the potential therapeutic applications of this compound. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Another potential area of research is to explore the potential of this compound as a catalyst for the synthesis of other organic compounds. Finally, further research could be done to investigate the potential uses of this compound in the development of new materials and catalysts.
合成法
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid can be synthesized through a number of different methods. The most commonly used method is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an amine, followed by the addition of an acid catalyst. The resulting product is this compound. Other methods of synthesis include the Ullmann reaction, the Biginelli reaction, and the Stetter reaction.
科学的研究の応用
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of the structure and properties of materials, the synthesis of pharmaceuticals, and the development of new catalysts. It has also been used in the synthesis of organic compounds, such as quinolines and quinazolines.
Safety and Hazards
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-2-9-3-4-12-10(7-9)11(16(19)20)8-13(18-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXVIOMCROUJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)



![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)


![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)
